molecular formula C9H11NO4 B1376838 2-(2-Methyl-4-nitro-phenoxy)-ethanol CAS No. 1353946-19-6

2-(2-Methyl-4-nitro-phenoxy)-ethanol

Cat. No.: B1376838
CAS No.: 1353946-19-6
M. Wt: 197.19 g/mol
InChI Key: XPNUVSNIQQYQFE-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitro-phenoxy)-ethanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a phenoxy group substituted with a methyl and a nitro group, as well as an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitro-phenoxy)-ethanol typically involves the reaction of 2-methyl-4-nitrophenol with ethylene oxide under basic conditions. The reaction proceeds as follows:

  • Dissolve 2-methyl-4-nitrophenol in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution to deprotonate the phenol group.
  • Introduce ethylene oxide to the reaction mixture and allow it to react at an elevated temperature (around 60-80°C) for several hours.
  • After completion of the reaction, the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitro-phenoxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Methyl-4-nitro-phenoxy)-acetaldehyde or 2-(2-Methyl-4-nitro-phenoxy)-acetic acid.

    Reduction: 2-(2-Methyl-4-amino-phenoxy)-ethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-4-nitro-phenoxy)-ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitro-phenoxy)-ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-4-nitro-phenoxy)-acetic acid
  • 2-(2-Methyl-4-nitro-phenoxy)-ethylamine
  • 4-(2-Methyl-4-nitro-phenoxy)-piperidine

Uniqueness

2-(2-Methyl-4-nitro-phenoxy)-ethanol is unique due to the presence of both a hydroxyl group and a nitro group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The hydroxyl group allows for further functionalization, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methyl-4-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-7-6-8(10(12)13)2-3-9(7)14-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNUVSNIQQYQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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